(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol
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Overview
Description
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecylsulfanyl Group: This step involves the reaction of dodecanethiol with a suitable halogenated benzene derivative to form the dodecylsulfanyl-substituted benzene.
Coupling Reaction: The dodecylsulfanyl-substituted benzene is then coupled with another benzene derivative containing a sulfanyl group through a nucleophilic substitution reaction.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The methanol group can be reduced to form the corresponding alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol involves its interaction with specific molecular targets and pathways. The sulfanyl groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The phenyl rings may also facilitate interactions with hydrophobic regions of biomolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid): Similar structure but with a carboxylic acid group instead of a methanol group.
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile: Similar structure but with a nitrile group instead of a methanol group.
Uniqueness
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol is unique due to the presence of both dodecylsulfanyl and methanol groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
56056-63-4 |
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Molecular Formula |
C25H36OS2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C25H36OS2/c1-2-3-4-5-6-7-8-9-10-13-20-27-23-16-18-24(19-17-23)28-25-15-12-11-14-22(25)21-26/h11-12,14-19,26H,2-10,13,20-21H2,1H3 |
InChI Key |
ZGYTWMRROPXPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CO |
Origin of Product |
United States |
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